

Application Notes and Protocols: Measuring Ternary Complex Formation with Thalidomide-Based PROTACs

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Compound of Interest

Compound Name: Thalidomide-azetidine-CHO

Cat. No.: B15543777

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Introduction

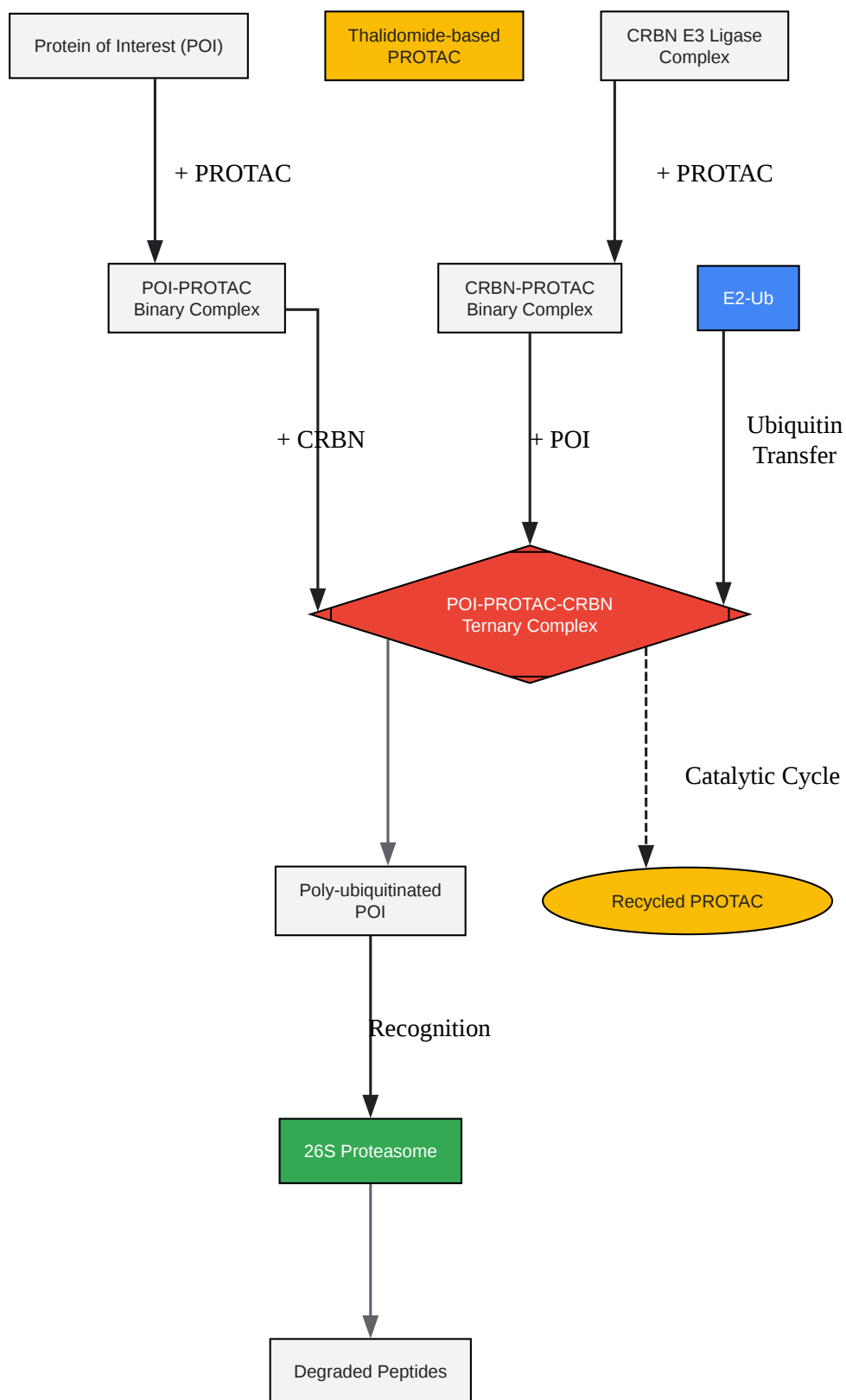
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of two ligands connected by a chemical linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[2] Thalidomide and its analogs are widely used as ligands to recruit the Cereblon (CRBN) E3 ligase.[3][4] The linker, which can incorporate various chemical moieties such as azetidine, plays a crucial role in optimizing the geometry and stability of the key intermediate species: the ternary complex, comprising the POI, the PROTAC, and the E3 ligase.[5][6]

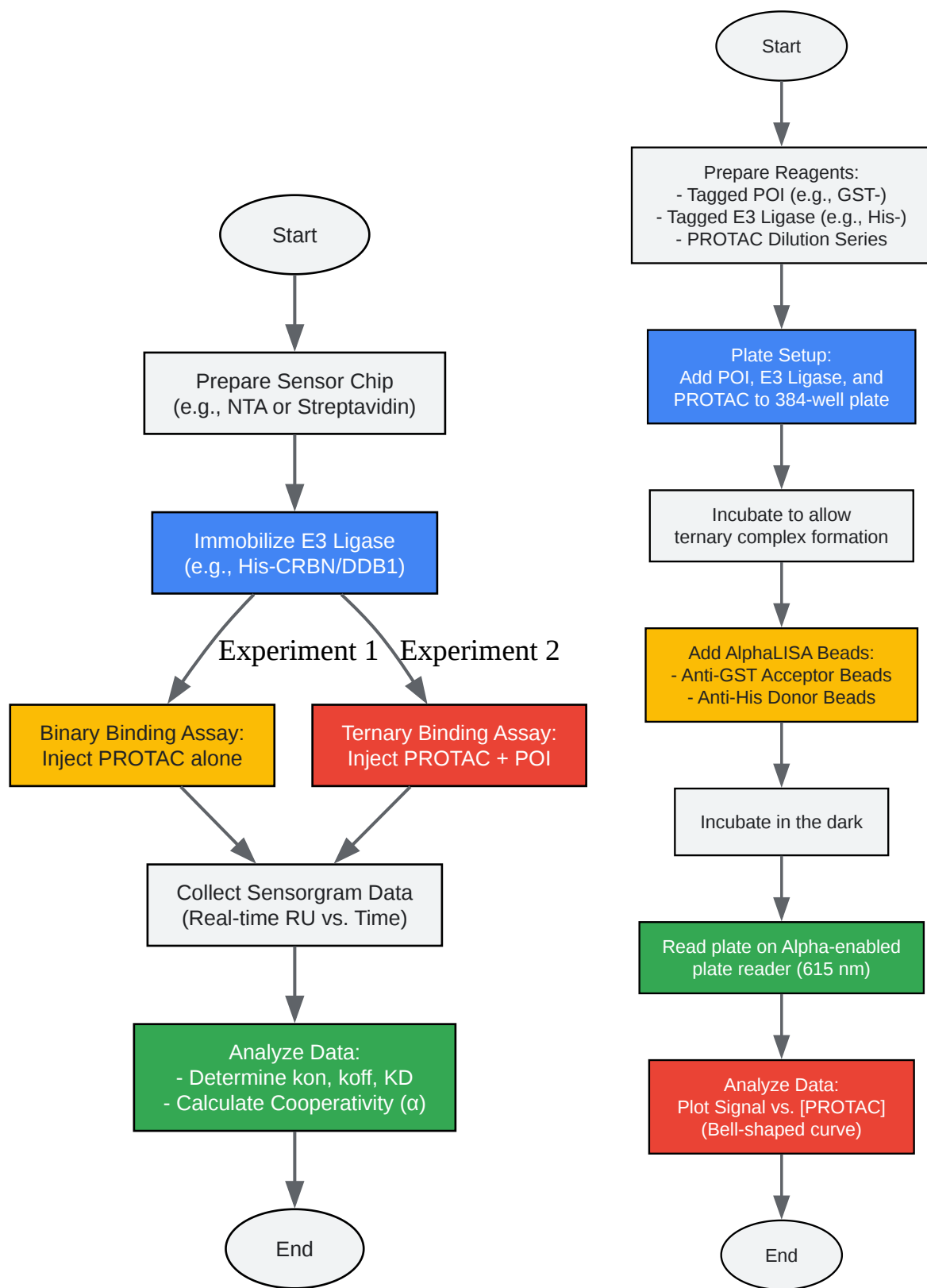
The formation and stability of this ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[5][7] Therefore, accurately measuring the biophysical parameters of the ternary complex is essential for the rational design and optimization of potent and selective protein degraders.[8] This document provides detailed protocols and application notes for key in vitro and cellular assays used to characterize the formation of ternary complexes induced by thalidomide-based PROTACs.

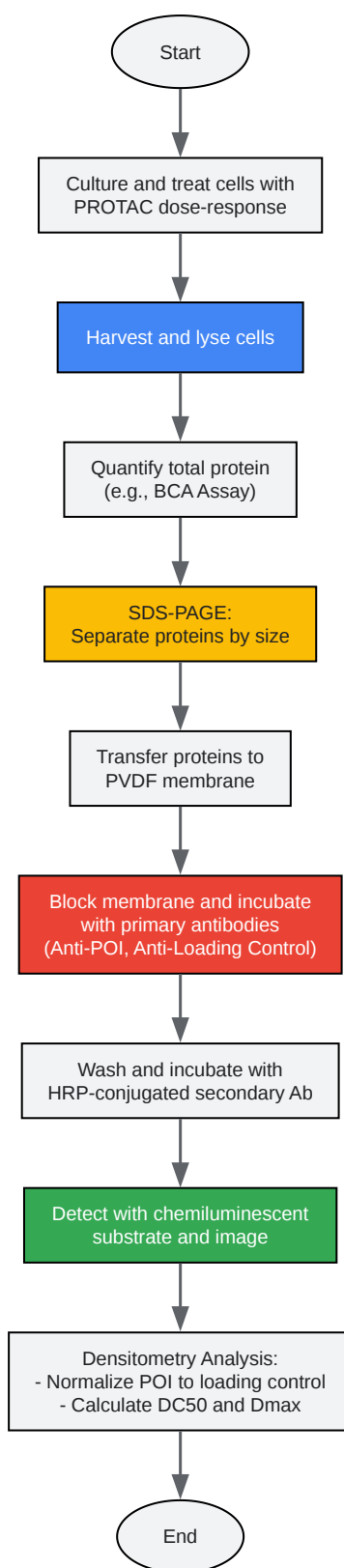
PROTAC Mechanism of Action

Thalidomide-based PROTACs function by inducing proximity between the target protein and the CRL4^{CRBN} E3 ubiquitin ligase complex.[2] This proximity facilitates the transfer of

ubiquitin from an E2 conjugating enzyme to lysine residues on the POI.^[2] The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.^[1]







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